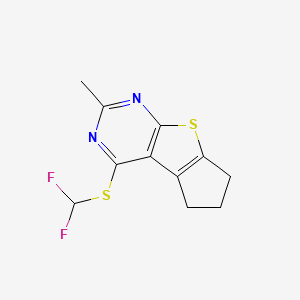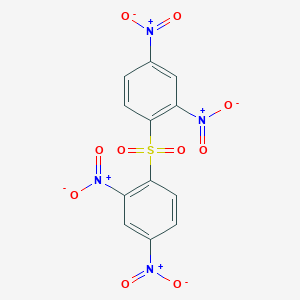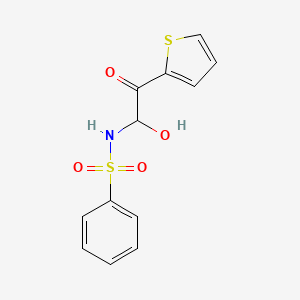![molecular formula C22H22N4O2S B11974244 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)
7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, methyl, and sulfanyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the purine core using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Thiols, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzyl positions.
Scientific Research Applications
7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine derivatives.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-7-benzylxanthine: Similar structure but lacks the sulfanyl group.
8-benzyl-1,3-dimethylxanthine: Similar structure but lacks the 3-methylbenzyl group.
7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Contains a piperazine ring instead of the sulfanyl group.
Uniqueness
The uniqueness of 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and sulfanyl groups enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22N4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-15-8-7-11-17(12-15)14-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
InChI Key |
IOXQYIBDLNWYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974174.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974179.png)


![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974215.png)

![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974240.png)
![4-Bromobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974241.png)



![9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974254.png)
